4-[(3-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-[(3-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of chlorophenyl and methylphenyl groups attached via sulfanyl linkages to the tetrahydroquinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl and methylphenyl groups through sulfanyl linkages. Common reagents used in these reactions include chlorobenzene derivatives, thiols, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl or methylphenyl groups under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups results in sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[(3-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(3-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
- 3-chlorophenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfide
Uniqueness
4-[(3-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2S2/c1-15-9-11-16(12-10-15)14-26-22-24-20-8-3-2-7-19(20)21(25-22)27-18-6-4-5-17(23)13-18/h4-6,9-13H,2-3,7-8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKLFVGGHPIGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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